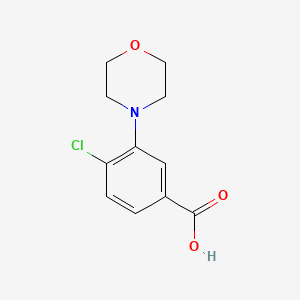

Ácido 4-cloro-3-morfolin-4-il-benzoico

Descripción general

Descripción

4-chloro-3-morpholin-4-yl-benzoic Acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-3-morpholin-4-yl-benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-morpholin-4-yl-benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de la enfermedad de Parkinson

El compuesto “Ácido 4-cloro-3-morfolin-4-il-benzoico” puede utilizarse en el desarrollo de inhibidores de la cinasa LRRK2, que son potencialmente útiles en el tratamiento de la enfermedad de Parkinson (EP). La optimización de estos inhibidores puede centrarse en mejorar la selectividad del kinom utilizando un enfoque de cristalografía de sustitución .

Síntesis de ésteres de ácido propiónico

Esta sustancia química puede desempeñar un papel en la síntesis de ésteres de ácido 2-bromo-3-(morfolin-4-il)propiónico, que son intermediarios en varios procesos sintéticos. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) acoplada a espectrometría de masas pueden utilizarse para el análisis durante la síntesis .

Investigación proteómica

Como producto especializado para la investigación proteómica, el “this compound” puede utilizarse en el estudio de las proteínas y sus funciones. Puede servir como bloque de construcción o como reactivo en la preparación de moléculas más complejas para estudios proteómicos .

Optimización de inhibidores de cinasas

El compuesto puede contribuir a la optimización de los inhibidores de cinasas, que son cruciales para atacar diversas enfermedades. Los componentes estructurales de estas moléculas, incluyendo el sustituyente 3-cianofenilo, juegan un papel significativo en la potencia y la selectividad .

Desarrollo de inhibidores de tirosina-cinasa

Los derivados de morfolina, incluyendo aquellos similares al “this compound”, han sido investigados por su uso como inhibidores irreversibles de la tirosina-cinasa. Estos inhibidores tienen aplicaciones en la terapia del cáncer y otras enfermedades donde la tirosina cinasa juega un papel .

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-3-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes are essential for bacterial growth, and their inhibition by 4MBA results in the compound’s antimicrobial properties .

Mode of Action

4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA, as well as protein synthesis . This inhibition disrupts the replication process of bacteria, thereby preventing their growth and proliferation .

Biochemical Pathways

The affected biochemical pathway is the DNA and RNA replication process. By inhibiting the enzymes involved in this process, 4MBA disrupts the normal functioning of the bacteria, leading to their inability to grow and proliferate .

Result of Action

The result of 4MBA’s action is the inhibition of bacterial growth. By disrupting the DNA and RNA replication process, 4MBA prevents bacteria from growing and proliferating . It has shown antitubercular and antimycobacterial properties .

Análisis Bioquímico

Biochemical Properties

4-chloro-3-morpholin-4-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of enzymatic functions, thereby influencing biochemical pathways .

Cellular Effects

The effects of 4-chloro-3-morpholin-4-yl-benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, 4-chloro-3-morpholin-4-yl-benzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-3-morpholin-4-yl-benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 4-chloro-3-morpholin-4-yl-benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, impacting the overall health and function of the organism .

Metabolic Pathways

4-chloro-3-morpholin-4-yl-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, 4-chloro-3-morpholin-4-yl-benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 4-chloro-3-morpholin-4-yl-benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

4-chloro-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJUAWXZZYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283336 | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-46-8 | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)